N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline ring.
Reduction: This reaction can be used to reduce double bonds or other reducible groups in the compound.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase, inhibiting their activity . These interactions disrupt essential biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide include:
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
2-Methyl-5,6,7,8-tetrahydroquinoxaline: This compound has a similar structure but differs in the nitrogen atom placement within the ring.
Uniqueness
What sets this compound apart is its specific functional groups and the resulting biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(16)15-10-4-5-11-9(6-10)7-13-8(2)14-11/h3,7,10H,1,4-6H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHADMRJOSLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.